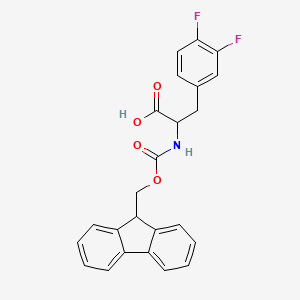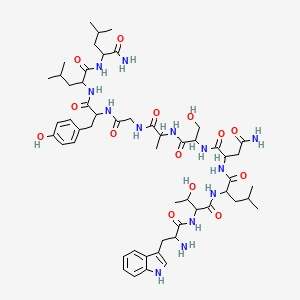
cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate is a complex organometallic compound. This compound is notable for its use in various catalytic processes due to the presence of iridium, which is known for its catalytic properties. The compound’s structure includes cycloocta-1,5-diene, a cyclic hydrocarbon, and a phosphanyl-inden-amine ligand, which contribute to its stability and reactivity.
Méthodes De Préparation
The synthesis of cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate typically involves the coordination of iridium with the ligands cycloocta-1,5-diene and 3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine. The reaction is carried out under controlled conditions to ensure the correct formation of the complex. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The iridium center can undergo oxidation reactions, often facilitated by oxidizing agents such as oxygen or peroxides.
Reduction: Reduction reactions can occur, particularly in the presence of reducing agents like hydrogen or hydrides.
Substitution: Ligand substitution reactions are common, where one ligand in the complex is replaced by another. This can be achieved using different nucleophiles or electrophiles.
Hydroboration: The compound can participate in hydroboration reactions, where it adds to alkenes to form organoboranes.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or toluene, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
Applications De Recherche Scientifique
Cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, hydroboration, and hydrosilylation.
Biology: The compound’s catalytic properties are explored in biochemical reactions and processes.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in industrial processes that require efficient and selective catalysts, such as in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the coordination of the iridium center with the ligands, which facilitates various catalytic processes. The molecular targets and pathways involved include the activation of small molecules like hydrogen, oxygen, and alkenes, leading to their transformation into more complex molecules. The presence of the phosphanyl-inden-amine ligand enhances the stability and reactivity of the iridium center, making it an effective catalyst.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate is unique due to its specific ligand structure and the presence of iridium. Similar compounds include:
Cyclooctadiene-iridium complexes: These complexes also feature cyclooctadiene ligands but may have different phosphine or amine ligands.
Phosphine-iridium complexes: These compounds have various phosphine ligands coordinated to iridium, offering different catalytic properties.
Indenyl-iridium complexes: These complexes include indenyl ligands, which provide different reactivity and stability compared to the phosphanyl-inden-amine ligand.
The uniqueness of this compound lies in its combination of ligands, which confer specific catalytic properties and stability, making it a valuable compound in various applications.
Propriétés
IUPAC Name |
cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26NP.C8H12.F6P.Ir/c1-12(2)19(13(3)4)17-15-10-8-7-9-14(15)11-16(17)18(5)6;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h7-10,12-13H,11H2,1-6H3;1-2,7-8H,3-6H2;;/q;;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDIEIPTBOTQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1=C(CC2=CC=CC=C21)N(C)C)C(C)C.C1CC=CCCC=C1.F[P-](F)(F)(F)(F)F.[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38F6IrNP2- |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-8-Boc-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13382917.png)
![N-[6,7-dimethyl-4-oxo-5-(1-pentylpyridin-1-ium-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B13382926.png)


![13-Methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13382948.png)
![6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoic acid;chloride](/img/structure/B13382960.png)
![1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-1-ium chloride](/img/structure/B13382974.png)

![3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B13382986.png)
![N'-[5-bromo-3-(2-heptanoylcarbohydrazonoyl)-2-hydroxybenzylidene]heptanohydrazide](/img/structure/B13382987.png)


![2,2-dimethyl-N-[4-oxo-5-(pyridine-3-carbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-1,6,7,8-tetrahydropteridin-2-yl]propanamide](/img/structure/B13383009.png)
